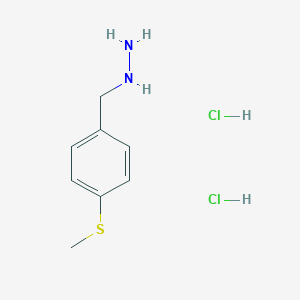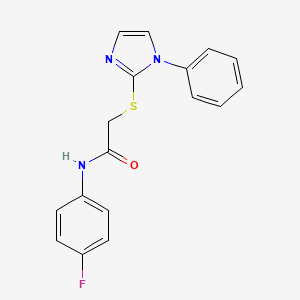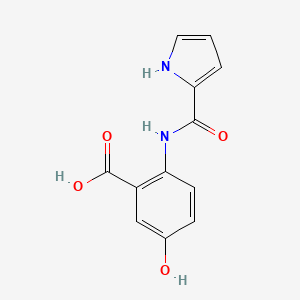
(4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, three series of 2-(4-methylsulfonylphenyl) indole derivatives have been designed and synthesized . These compounds were assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .
作用機序
The mechanism of action of (4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride is not fully understood, but it is thought to involve the induction of apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has also been shown to exhibit a range of other biochemical and physiological effects. These include antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using (4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride in lab experiments is its ability to exhibit significant anticancer activity against a range of different cancer cell lines. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experimental settings.
将来の方向性
There are a number of potential future directions for research involving (4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride. Some of these include:
1. Further investigation into the mechanism of action of this compound, in order to better understand how it exerts its anticancer effects.
2. Studies aimed at optimizing the use of this compound in experimental settings, in order to improve its efficacy and reduce any potential side effects.
3. Exploration of the potential applications of this compound in other areas of scientific research, such as neurodegenerative diseases or infectious diseases.
4. Investigation into the potential use of this compound as a lead compound for the development of new anticancer drugs.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its ability to exhibit significant anticancer activity, as well as a range of other biochemical and physiological effects, make it a promising candidate for further investigation in a variety of different research areas.
合成法
The synthesis of (4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride involves the reaction of 4-methylthiobenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
(4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride has been studied for its potential applications in a variety of scientific research areas. One of the main areas of interest is in the field of cancer research, where it has been shown to exhibit significant anticancer activity against a range of different cancer cell lines.
Safety and Hazards
特性
IUPAC Name |
(4-methylsulfanylphenyl)methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-11-8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNPSYVRHOLPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2455910.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2455911.png)
![4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide](/img/structure/B2455912.png)

![1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2455916.png)
![Methyl 3-(2-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2455917.png)

![4-allyl-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2455921.png)
![6-[2-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2455922.png)
![4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2455923.png)
